molecular formula C13H18F2Si B12585093 tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane CAS No. 647842-22-6

tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane

Cat. No.: B12585093
CAS No.: 647842-22-6
M. Wt: 240.36 g/mol
InChI Key: CTGCLBYKFMGUIF-UHFFFAOYSA-N
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Description

tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane is a chemical compound that belongs to the class of organosilicon compounds It features a tert-butyl group attached to a difluorosilane moiety, which is further connected to a 2,3-dihydro-1H-inden-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane typically involves the reaction of a suitable precursor with a difluorosilane reagent. One common method involves the use of tert-butyl lithium and 2,3-dihydro-1H-inden-4-yl chloride, followed by the introduction of difluorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of reagents.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of silanes with different substitution patterns.

    Substitution: The difluorosilane moiety can participate in nucleophilic substitution reactions, leading to the formation of new silicon-containing compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.

Scientific Research Applications

tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane has several applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds.

    Biology: The compound can be used in the development of silicon-based biomaterials.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component of medical devices.

    Industry: It is used in the production of specialty polymers and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane involves its interaction with molecular targets through its silicon-fluorine bonds. These interactions can influence the reactivity and stability of the compound, making it useful in various catalytic and synthetic applications. The pathways involved in its mechanism of action are still under investigation, but it is believed that the compound can act as a Lewis acid, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(2,3-dihydro-1H-inden-5-yl)carbamate
  • tert-Butyl(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
  • Methyl 2,3-dihydro-1H-inden-5-ylcarbamate

Uniqueness

tert-Butyl(2,3-dihydro-1H-inden-4-yl)difluorosilane is unique due to its difluorosilane moiety, which imparts distinct chemical properties compared to other similar compounds. The presence of the difluorosilane group enhances its reactivity and makes it suitable for specific applications in catalysis and material science.

Properties

CAS No.

647842-22-6

Molecular Formula

C13H18F2Si

Molecular Weight

240.36 g/mol

IUPAC Name

tert-butyl-(2,3-dihydro-1H-inden-4-yl)-difluorosilane

InChI

InChI=1S/C13H18F2Si/c1-13(2,3)16(14,15)12-9-5-7-10-6-4-8-11(10)12/h5,7,9H,4,6,8H2,1-3H3

InChI Key

CTGCLBYKFMGUIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC2=C1CCC2)(F)F

Origin of Product

United States

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